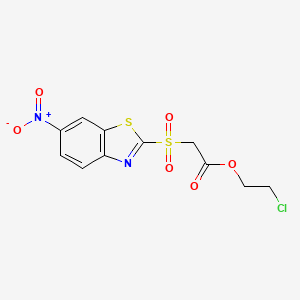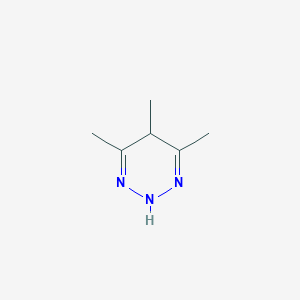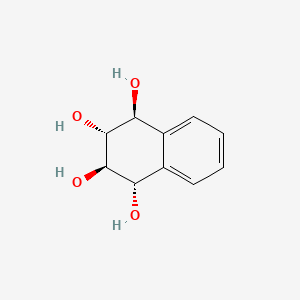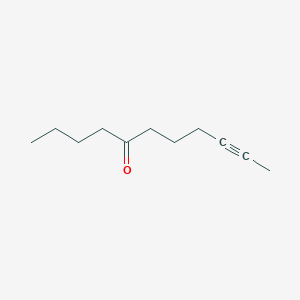![molecular formula C13H12N2O2 B14448425 2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a methoxy group and a pyridinyliminomethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol typically involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with 2-aminopyridine under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is investigated for its potential as a therapeutic agent.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its chemical reactivity and stability.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol can be compared with other similar compounds, such as eugenol and isoeugenol:
Eugenol: 2-methoxy-4-(prop-2-en-1-yl)phenol, known for its use in dental applications and as a flavoring agent.
Isoeugenol: 2-methoxy-4-(1-propenyl)phenol, used in the fragrance industry and for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other phenolic compounds.
List of Similar Compounds
- Eugenol
- Isoeugenol
- 2-methoxyphenol
- 4-methoxyphenol
Eigenschaften
Molekularformel |
C13H12N2O2 |
|---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-8-10(5-6-11(12)16)9-15-13-4-2-3-7-14-13/h2-9,16H,1H3/b15-9+ |
InChI-Schlüssel |
MYCYHLXWAPRMEZ-OQLLNIDSSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/C2=CC=CC=N2)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)





